
2,4-Dichloro-6-cyclohexylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-cyclohexylphenol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclohexylphenol typically involves the chlorination of cyclohexylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclohexyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or modified cyclohexyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.
科学研究应用
2,4-Dichloro-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Dichloro-6-cyclohexylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms and the cyclohexyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
2,4-Dichlorophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a cyclohexyl group, which can alter its chemical and biological properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different functional groups and applications.
Uniqueness: 2,4-Dichloro-6-cyclohexylphenol is unique due to the presence of both chlorine atoms and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific biological interactions, making it valuable for various research and industrial applications.
属性
CAS 编号 |
39206-07-0 |
|---|---|
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC 名称 |
2,4-dichloro-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI 键 |
SFOQFDXYGLDALW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


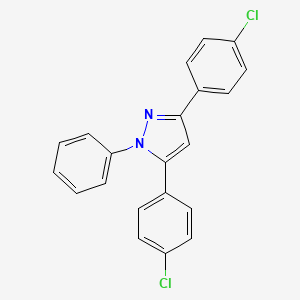

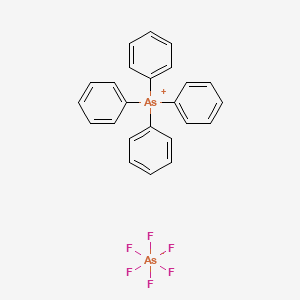
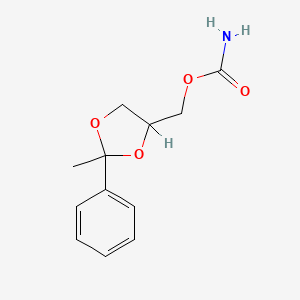

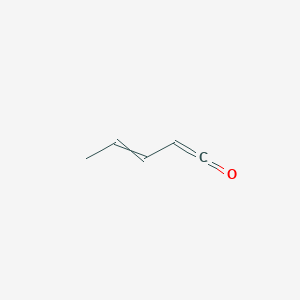
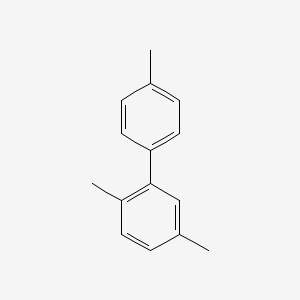
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
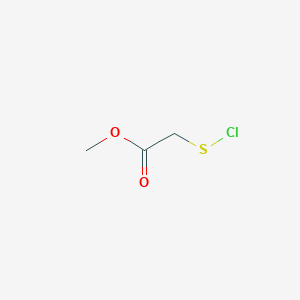
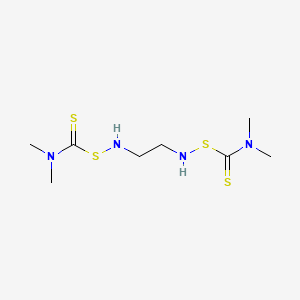
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
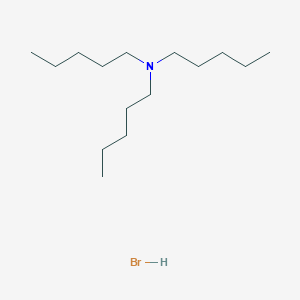
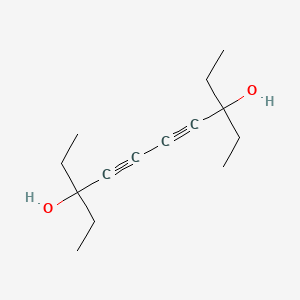
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
